

Vapor pressure and boiling point of Diisohexyl phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B092407*

[Get Quote](#)

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of **Diisohexyl Phthalate**

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).^[1] Structurally, it is the diester of phthalic acid and isohexyl alcohol. Like other "transitional" phthalates with C4-C6 alcohol side chains, DIHP is of significant interest to researchers and drug development professionals due to its potential as an endocrine disruptor. ^[1] Understanding its physicochemical properties, such as vapor pressure and boiling point, is crucial for assessing its environmental fate, human exposure routes, and for defining parameters in toxicological and pharmaceutical studies.

This technical guide provides a comprehensive overview of the available data on the vapor pressure and boiling point of **Diisohexyl phthalate**, details relevant experimental methodologies for their determination, and visualizes key concepts through logical workflows and signaling pathways.

Physicochemical Properties of Diisohexyl Phthalate

Quantitative data for the boiling point and vapor pressure of **Diisohexyl phthalate** are notably scarce in published literature, with much of the available information being predictive or extrapolated from structurally similar compounds. For comparative purposes, data for the linear isomer, di-n-hexyl phthalate (DnHP), is also included.

Property	Diisohexyl Phthalate (DIHP)	Di-n-hexyl Phthalate (DnHP)	Source
Molecular Formula	$C_{20}H_{30}O_4$	$C_{20}H_{30}O_4$	[2]
Molecular Weight	334.4 g/mol	334.45 g/mol	[3][4]
CAS Number	71850-09-4 (isomer specific)	84-75-3	[5][6]
Boiling Point	341.5 ± 10.0 °C (Predicted)	662 °F (~350 °C) at 735 mmHg	[5]
Not Available (Experimental)	210 °C at 5 mmHg	[5]	
Vapor Pressure	Not Available	0.000014 mmHg (1.4E-05 mmHg)	[5][7]

Vapor Pressure and Boiling Point Analysis

The vapor pressure of a liquid is the equilibrium pressure exerted by its vapor phase in a closed system at a given temperature.[8] This property is a critical indicator of a substance's volatility. Substances with high vapor pressures at room temperature are considered volatile.[8] The vapor pressure of **Diisohexyl phthalate** is expected to be very low, characteristic of high molecular weight esters.[5] This low volatility means that at standard temperatures, exposure via inhalation of the pure substance is less likely than for more volatile compounds, though it can be inhaled as an aerosol.[5]

A liquid's normal boiling point is the temperature at which its vapor pressure equals the standard atmospheric pressure (1 atm or 760 mmHg).[8] At this temperature, the liquid has sufficient energy to overcome atmospheric pressure and transition into the gaseous phase.[8] The predicted boiling point of DIHP is approximately 341.5°C, which is consistent with the experimental boiling point of its linear isomer, DnHP, reported to be between 340-350°C.[2][4] The high boiling point confirms its low volatility. It is important to note that boiling points are pressure-dependent; under vacuum, the boiling point decreases significantly, a principle used in vacuum distillation for purification.[9] For example, DnHP boils at 210°C at a reduced pressure of 5 mmHg.[5]

Experimental Protocols

Due to the lack of specific published methods for DIHP, the following sections describe generalized, well-established protocols suitable for determining the boiling point and vapor pressure of high-boiling, low-volatility organic compounds.

Determination of Boiling Point by Distillation Method

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure and is applicable when a sufficient quantity of the substance (typically >5 mL) is available.[\[10\]](#)

Principle: The boiling point is measured as the temperature of the vapor that is in equilibrium with the boiling liquid.[\[10\]](#) During distillation, this is the temperature at which a constant reading is observed on a thermometer placed in the vapor path as the liquid condenses.[\[10\]](#)

Apparatus:

- Distillation flask (round-bottom flask)
- Heating mantle or sand bath
- Clamps and ring stand
- Condenser (e.g., Liebig condenser)
- Thermometer or temperature probe (-10 to 400°C range)
- Receiving flask
- Boiling chips or magnetic stir bar
- (Optional for reduced pressure) Vacuum pump, vacuum adapter, and manometer

Procedure:

- Place approximately 10-15 mL of **Diisohexyl phthalate** and a few boiling chips into the distillation flask.

- Assemble the simple distillation apparatus, ensuring the flask is securely clamped within the heating mantle.
- Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm. This ensures the thermometer measures the temperature of the vapor entering the condenser.[\[11\]](#)
- Begin circulating cold water through the condenser.
- Gently heat the flask. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second in the receiving flask.
- Record the temperature when the vapor condensation line is stable on the thermometer bulb and the first drop of distillate is collected.
- Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation.[\[10\]](#) Record this stable temperature as the boiling point.
- Record the ambient atmospheric pressure. If determining the boiling point at reduced pressure, record the pressure from the manometer.

Determination of Vapor Pressure by Correlation Gas Chromatography

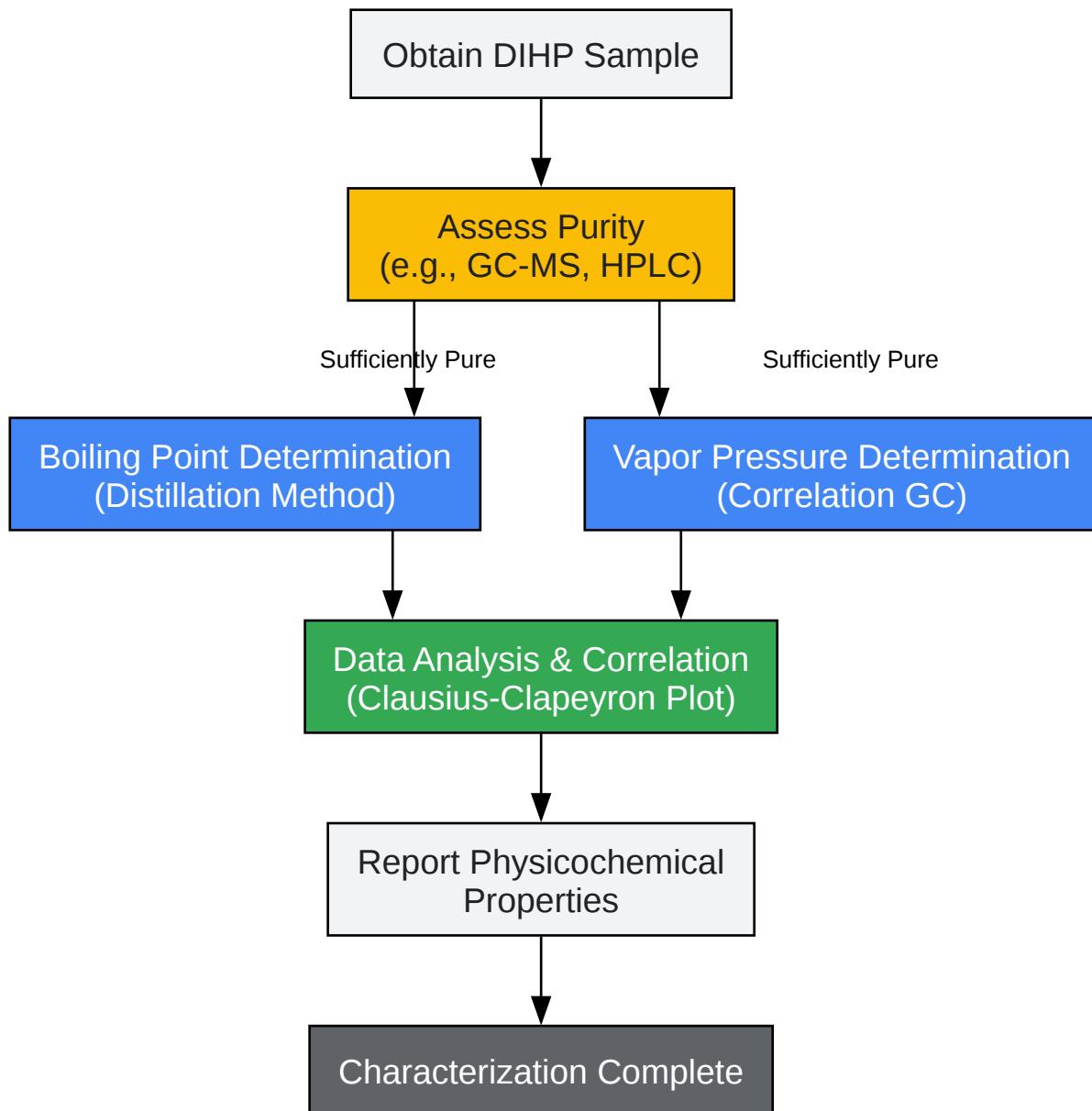
For substances with very low vapor pressures, direct measurement can be challenging. Correlation Gas Chromatography (CGC) is an indirect method that has been successfully applied to other dialkyl phthalates.[\[12\]](#)

Principle: This technique correlates the gas chromatographic retention time of the analyte with the retention times of a series of standard compounds with known vapor pressures.[\[12\]](#) By establishing a linear relationship between the logarithm of vapor pressure and the logarithm of adjusted retention time for the standards, the vapor pressure of the analyte can be determined.[\[12\]](#)

Apparatus:

- Gas chromatograph (GC) with a flame ionization detector (FID)

- Appropriate capillary column (e.g., non-polar)
- Data acquisition system
- A series of standard compounds (e.g., other high molecular weight esters or alkanes) with well-documented vapor pressure data over the desired temperature range.

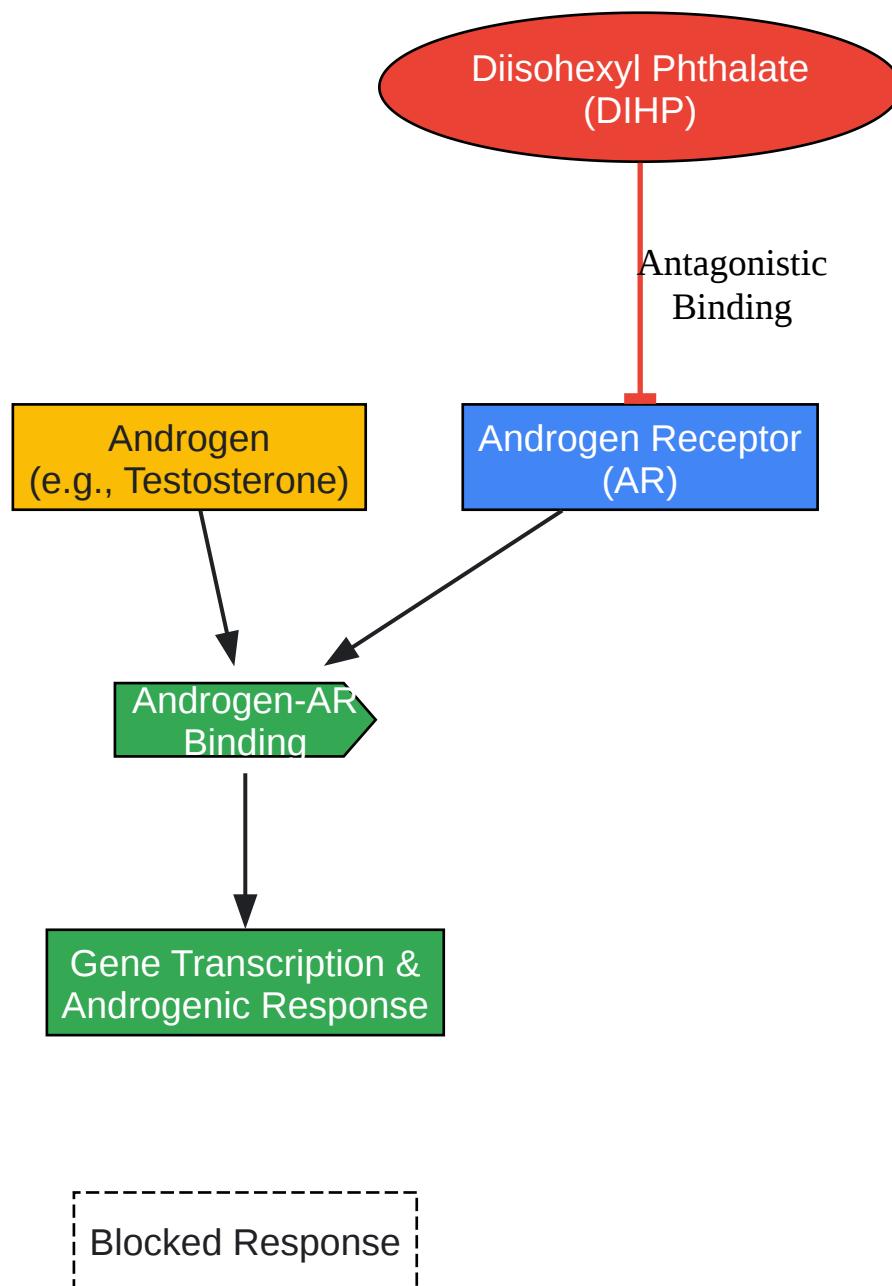

Procedure:

- Prepare solutions of **Diisohexyl phthalate** and each standard compound in a suitable volatile solvent.
- Set the GC oven to a specific isothermal temperature.
- Inject a known volume of a standard solution and record the retention time. Repeat for all standards to establish a calibration curve at that temperature.
- The relationship is typically described by plotting $\ln(p/p^{\circ})$ against $\ln(t_a/t_0)$, where 'p' is the vapor pressure, 'p°' is a reference pressure, 't_a' is the adjusted retention time, and 't₀' is a reference time.[\[12\]](#)
- Inject the **Diisohexyl phthalate** solution under the identical GC conditions and record its retention time.
- Using the calibration curve generated from the standards, determine the vapor pressure of DIHP at that specific oven temperature.
- Repeat the entire process at different oven temperatures to obtain vapor pressure data across a temperature range.[\[12\]](#)
- The data can then be fitted to an equation, such as the Clausius-Clapeyron equation, to determine the enthalpy of vaporization.[\[9\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a high-boiling liquid like **Diisohexyl phthalate**.



[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Signaling Pathway

Diisohexyl phthalate is known to exhibit anti-androgenic properties, acting as an antagonist to the human androgen receptor (hAR).^[1] This interference is a key mechanism of its endocrine-disrupting activity.

[Click to download full resolution via product page](#)

Simplified pathway of DIHP as an Androgen Receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisohexyl phthalate | 146-50-9 | Benchchem [benchchem.com]
- 2. Diisohexyl phthalate | lookchem [lookchem.com]
- 3. Diisohexyl phthalate | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DI-N-HEXYL PHTHALATE CAS#: 84-75-3 [m.chemicalbook.com]
- 5. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diisohexyl phthalate | 71850-09-4 [chemicalbook.com]
- 7. Dihexyl phthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Vapor pressure - Wikipedia [en.wikipedia.org]
- 9. aa6kj.hopto.org [aa6kj.hopto.org]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. umsl.edu [umsl.edu]
- To cite this document: BenchChem. [Vapor pressure and boiling point of Diisohexyl phthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092407#vapor-pressure-and-boiling-point-of-diisohexyl-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com